3,3-Difluoro-2-phenylpropan-1-amine hydrochloride
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Overview
Description
3,3-Difluoro-2-phenylpropan-1-amine hydrochloride: is a chemical compound with the molecular formula C9H11F2N·HCl. It is a derivative of phenylpropanamine, where two fluorine atoms are substituted at the third carbon of the propyl chain. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2-phenylpropan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,3-Difluoro-2-phenylpropan-1-amine.
Amination: The amine group is introduced via a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous processes, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3-Difluoro-2-phenylpropan-1-amine hydrochloride can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of difluoro-phenylpropanone derivatives.
Reduction: Formation of difluoro-phenylpropanol derivatives.
Substitution: Formation of various substituted phenylpropanamine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity and interactions with biological targets.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2-phenylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The amine group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
- 3,3-Difluoro-2-phenylpropan-1-amine
- 3,3-Difluoro-2-phenylpropan-1-ol
- 3,3-Difluoro-2-phenylpropan-1-one
Comparison:
- 3,3-Difluoro-2-phenylpropan-1-amine hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free base form.
- The presence of fluorine atoms in the compound increases its metabolic stability and resistance to enzymatic degradation, making it more suitable for pharmaceutical applications.
Properties
IUPAC Name |
3,3-difluoro-2-phenylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N.ClH/c10-9(11)8(6-12)7-4-2-1-3-5-7;/h1-5,8-9H,6,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFLLIVHNJPRPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2253631-10-4 |
Source
|
Record name | 3,3-difluoro-2-phenylpropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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